N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine
Description
N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a naphthofuran core structure with an amine group attached to the 1-position and a 4-methoxyphenyl group attached to the nitrogen atom
Properties
CAS No. |
139640-65-6 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,2-dihydrobenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C19H17NO2/c1-21-15-9-7-14(8-10-15)20-17-12-22-18-11-6-13-4-2-3-5-16(13)19(17)18/h2-11,17,20H,12H2,1H3 |
InChI Key |
JQUASOPTLMEEIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2COC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxy-1-naphthonitrile, with chloroacetone in the presence of anhydrous potassium carbonate.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan Derivatives: Compounds with similar naphthofuran cores but different substituents.
4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group attached to different core structures.
Uniqueness
N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine is unique due to its specific combination of the naphthofuran core and the 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
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